molecular formula C4H11NO2 B13568614 1-(Aminooxy)-2-butanol CAS No. 32380-76-0

1-(Aminooxy)-2-butanol

Cat. No.: B13568614
CAS No.: 32380-76-0
M. Wt: 105.14 g/mol
InChI Key: DPPYRFXJBFMBLL-UHFFFAOYSA-N
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Description

Significance of Aminooxy Functionality in Organic Chemistry

The aminooxy group (-ONH2) is a potent nucleophile, a characteristic attributed to the alpha effect, where the presence of an adjacent heteroatom (oxygen) enhances the nucleophilicity of the nitrogen atom. acs.orgiris-biotech.de This heightened reactivity allows the aminooxy group to readily participate in chemoselective reactions, most notably the formation of stable oxime linkages with aldehydes and ketones. iris-biotech.deiris-biotech.denih.govlouisville.edu

The reaction, known as oxime ligation, is highly efficient and can be performed under mild conditions, including in aqueous environments. nih.govlouisville.edunih.gov This makes it a valuable tool in bioconjugation, the process of linking biomolecules to other molecules for various applications like cellular tracking and drug delivery. libretexts.org The resulting oxime bond is significantly more stable towards hydrolysis compared to imine bonds formed from simple amines. iris-biotech.deiris-biotech.de This stability is crucial for applications requiring robust connections. nih.gov

The versatility of the aminooxy group has led to its use in a wide range of applications, including:

Peptide and Protein Modification: Creating large proteins through fragment assembly and synthesizing cyclic peptides. iris-biotech.deiris-biotech.de

Bioconjugation: Labeling biomolecules for imaging and tracking. libretexts.orgnih.gov

Drug Delivery: Developing antibody-drug conjugates and PROTACs (proteolysis-targeting chimeras). targetmol.com

Materials Science: Functionalizing nanoparticles and modifying surfaces. nih.govresearchgate.netscbt.com

Structural Features and Stereochemical Considerations of 1-(Aminooxy)-2-butanol

The structure of this compound consists of a four-carbon butanol backbone. An aminooxy group is attached to the first carbon (C1), and a hydroxyl group is attached to the second carbon (C2).

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundNot availableC4H11NO2105.14Contains aminooxy and hydroxyl groups. Chiral center at C2.
(R)-(-)-2-Amino-1-butanol5856-63-3C4H11NO89.14Chiral amino alcohol. chemicalbook.com
1-Amino-2-butanol13552-21-1C4H11NO89.14Positional isomer of 2-amino-1-butanol. nih.govchemicalbook.com
2-(Aminooxy)ethanol (B112469)3279-95-6C2H7NO277.08Simpler aminooxy alcohol. biosynth.com
Aminooxy-PEG4-alcohol106492-60-8C8H19NO5209.24A PEGylated aminooxy alcohol. targetmol.combroadpharm.com

The presence of a hydroxyl group at the C2 position introduces a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(aminooxy)-2-butanol and (S)-1-(aminooxy)-2-butanol. The stereochemistry of a molecule can significantly influence its biological activity and interactions with other chiral molecules. libretexts.orgfiveable.meyoutube.com The synthesis of a specific enantiomer often requires stereoselective methods. For instance, the reduction of D-2-Aminobutyric acid can yield (R)-(-)-2-Amino-1-butanol. chemicalbook.com

Positioning of this compound within the Broader Class of Aminooxy Alcohols

This compound belongs to the class of amino alcohols, which are organic compounds containing both an amino group and a hydroxyl group. scbt.comdrugbank.com More specifically, it is an aminooxy alcohol due to the -ONH2 functionality.

Other examples of aminooxy alcohols include 2-(aminooxy)ethanol and various polyethylene (B3416737) glycol (PEG) derivatives like Aminooxy-PEG2-alcohol and Aminooxy-PEG4-alcohol. targetmol.combiosynth.combroadpharm.comambeed.com These compounds share the common feature of having both a reactive aminooxy group for conjugation and a hydroxyl group that can be further functionalized. broadpharm.com The PEGylated versions offer the additional advantage of increased water solubility. broadpharm.com

The combination of the aminooxy and hydroxyl groups in a single molecule like this compound provides a versatile platform for chemical synthesis. The aminooxy group can be used for chemoselective ligation, while the hydroxyl group offers a site for further chemical modification, making these compounds valuable building blocks in medicinal chemistry and materials science. scbt.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32380-76-0

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-aminooxybutan-2-ol

InChI

InChI=1S/C4H11NO2/c1-2-4(6)3-7-5/h4,6H,2-3,5H2,1H3

InChI Key

DPPYRFXJBFMBLL-UHFFFAOYSA-N

Canonical SMILES

CCC(CON)O

Origin of Product

United States

Synthetic Methodologies for 1 Aminooxy 2 Butanol and Analogous Aminooxy Alcohols

Precursor Selection and Strategic Bond Formation for Aminooxy Introduction

The selection of appropriate precursors is fundamental to the successful synthesis of 1-(Aminooxy)-2-butanol. A common and effective strategy involves the use of chiral pool starting materials, such as amino acids, which provide a readily available source of stereochemical purity. For instance, the synthesis of the chiral precursor, (R)-2-amino-1-butanol, can be achieved through the reduction of D-2-aminobutyric acid. chemicalbook.com This approach leverages the inherent chirality of the amino acid to establish the stereocenter at the C2 position of the butanol backbone.

The introduction of the aminooxy group is a critical step that defines the final compound. A key strategic bond formation is the C-O bond between the butanol backbone and the nitrogen atom of the aminooxy moiety. One powerful method for achieving this transformation with stereochemical control is the Mitsunobu reaction. In a related synthesis of D-2-aminooxy-3-methylbutyric acid, this reaction has been successfully employed using a protected hydroxylamine, such as N-hydroxyphthalimide (HP), an azodicarboxylate like diethylazodicarboxylate (DEAD), and a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3). google.com This reaction proceeds with inversion of configuration at the stereocenter. Therefore, to obtain (R)-1-(Aminooxy)-2-butanol, the reaction would ideally start with an (S)-2-hydroxy-1-butanol derivative.

The strategic choice of protecting groups is also crucial. The amino group of the precursor amino alcohol is often protected, for example, as a phthalimide, which can be subsequently removed under mild conditions to reveal the desired aminooxy group. google.com Similarly, the hydroxyl group of the starting butanol derivative may require protection during certain synthetic steps.

Approaches to Chiral Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is of significant interest, and several asymmetric strategies can be employed to achieve high enantiomeric purity. wikipedia.orgbuchler-gmbh.com These methods can be broadly categorized into enantioselective catalysis and the resolution of racemic mixtures.

Enantioselective Catalysis in Aminooxy Alcohol Synthesis

Enantioselective catalysis offers an elegant approach to directly synthesize a desired enantiomer of a chiral molecule, minimizing the formation of the unwanted stereoisomer. wikipedia.orgorganic-chemistry.org In the context of aminooxy alcohol synthesis, organocatalysis has emerged as a powerful tool. For example, proline-catalyzed asymmetric α-aminooxylation of aldehydes has been effectively used as a key step in the synthesis of complex chiral molecules. researchgate.net

This methodology could be adapted for the synthesis of this compound precursors. The reaction involves the direct enantioselective introduction of an oxygen atom, via an aminooxy source like nitrosobenzene, to the α-position of an aldehyde. For instance, the α-aminooxylation of n-butyraldehyde, catalyzed by L-proline, would generate a chiral α-aminooxy aldehyde, which could then be reduced to the corresponding aminooxy alcohol. The enantioselectivity of such reactions is often high, providing a direct route to enantiomerically enriched products.

CatalystSubstrateReagentProduct TypeEnantiomeric Excess (ee)
L-Prolinen-ButyraldehydeNitrosobenzeneα-Aminooxy aldehydeHigh

This table presents a representative example of an enantioselective catalytic approach applicable to the synthesis of precursors for chiral aminooxy alcohols, based on established methodologies.

Kinetic Resolution Techniques for Racemic this compound Precursors

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. nih.govresearchgate.net This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the derivatized one. A particularly effective approach for resolving racemic amino alcohols, which are key precursors to this compound, is enzymatic kinetic resolution. nih.govtsijournals.com

Lipases are commonly employed for this purpose due to their high enantioselectivity and mild reaction conditions. researchgate.netnih.gov For example, the kinetic resolution of racemic 2-amino-1-butanol can be achieved through enantioselective acylation. tsijournals.com In this process, a lipase, such as Penicillin G acylase, selectively acylates one enantiomer (e.g., the (R)-enantiomer) of the racemic amino alcohol, leaving the other enantiomer (the (S)-enantiomer) unreacted. The acylated and unreacted enantiomers can then be separated.

The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the conversion rate. For the enzymatic resolution of N-phenylacetyl derivative of racemic 2-amino-1-butanol, high enantiomeric excess (>99% e.e.) for (S)-2-amino-1-butanol can be achieved at a specific hydrolysis stage. tsijournals.com

EnzymeSubstrateAcyl DonorResolved ProductEnantiomeric Excess (e.e.)
Penicillin G AcylaseRacemic N-phenylacetyl-2-amino-1-butanol- (Hydrolysis)(S)-2-amino-1-butanol>99%
Lipase Novozym 435®Racemic 2-butanol (B46777)Vinyl Acetate (B1210297)(R)-2-butanol~90%

This table provides examples of kinetic resolution of relevant precursors, highlighting the effectiveness of enzymatic methods. nih.govtsijournals.com

Optimization of Reaction Conditions and Yields in Aminooxy Alcohol Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. In the synthesis of this compound and its analogs, several parameters can be fine-tuned.

In the Mitsunobu reaction for the introduction of the aminooxy group, the choice of solvent, temperature, and the specific azodicarboxylate and phosphine reagents can significantly impact the outcome. For instance, the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. google.com The molar ratios of the reactants are also crucial; often a slight excess of the hydroxylamine, azodicarboxylate, and phosphine is used relative to the alcohol.

For enzymatic kinetic resolutions, factors such as the choice of enzyme, solvent, acyl donor, temperature, and substrate concentration are key to achieving high enantioselectivity and yield. nih.gov Studies on the kinetic resolution of (R,S)-2-butanol have shown that higher substrate concentrations and larger amounts of enzyme can increase the reaction rate. nih.gov The choice of the acyl donor is also important, with esters like vinyl acetate sometimes providing better results than carboxylic acids. nih.gov

Reaction StepParameterOptimized ConditionEffect
Mitsunobu ReactionSolventTetrahydrofuran (THF)Good solubility of reactants
Mitsunobu ReactionTemperature0 °C to room temperatureControlled reaction rate
Enzymatic ResolutionEnzyme LoadHigher concentrationIncreased reaction rate
Enzymatic ResolutionAcyl DonorVinyl AcetateImproved resolution results

This table summarizes key parameters and their optimized conditions for the synthesis of aminooxy alcohols and their precursors based on analogous reactions.

Novel Synthetic Pathways to the this compound Core Structure

The development of novel synthetic pathways is driven by the need for more efficient, sustainable, and versatile methods. While direct synthesis of this compound is not extensively documented, new approaches in related areas suggest potential future directions.

One promising area is the use of click chemistry, where the oximation reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) forms a stable oxime linkage. louisville.edu This suggests a convergent synthetic strategy where the butanol backbone containing a carbonyl group is synthesized first, followed by reaction with an aminooxy-containing reagent.

Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer powerful new routes. researchgate.net For example, a multi-step synthesis starting from a simple precursor like n-butyraldehyde could involve an initial enzymatic or organocatalytic enantioselective oxidation or amination, followed by chemical modifications to introduce the aminooxy functionality.

The development of novel catalysts and reagents for the direct and stereoselective introduction of the aminooxy group onto an alkyl chain remains an active area of research. These advancements could lead to more concise and efficient syntheses of this compound and other valuable aminooxy alcohols in the future.

Chemical Reactivity and Mechanistic Investigations of 1 Aminooxy 2 Butanol

Oximation Reactions and Formation of Oxime Ethers from 1-(Aminooxy)-2-butanol

The reaction between an aminooxy group and a carbonyl compound (aldehyde or ketone) is known as an oximation, yielding a stable oxime ether linkage. louisville.edu This reaction is a cornerstone of chemoselective ligation and bioconjugation due to its high specificity and mild reaction conditions. acs.orgnih.gov

The general mechanism involves the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. This is followed by a rate-determining dehydration step, often catalyzed by acid, to yield the C=N double bond of the oxime. researchgate.netnih.gov

Kinetic and Thermodynamic Studies of Oxime Formation

The kinetics of oximation are typically second-order, being first-order with respect to both the aminooxy compound and the carbonyl substrate. The reaction rate is highly pH-dependent, with optimal rates generally observed in mildly acidic conditions (pH 4-7). researchgate.netbiotium.com This is because the reaction requires a delicate balance: sufficient acid is needed to protonate the carbonyl group, increasing its electrophilicity, and to facilitate the final dehydration step. However, excessive acidity will protonate the aminooxy nucleophile, rendering it unreactive. nih.gov

While specific kinetic and thermodynamic data for this compound are not extensively documented, the general principles of oximation kinetics apply. The activation energies for oximation reactions are generally low, often less than 75 kJ/mol. researchgate.netnih.gov Catalysts, most notably aniline (B41778) and its derivatives like m-phenylenediamine, can significantly accelerate the reaction, with rate enhancements of over 100-fold reported. mdpi.com

Table 1: Representative Kinetic Parameters for Oximation Reactions (Illustrative)

This table presents typical kinetic data for model aminooxy compounds to illustrate general principles, as specific data for this compound is not available.

Carbonyl SubstrateAminooxy ReagentCatalystApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)pHReference
4-Nitrobenzaldehyde(Aminooxy)methaneAniline (1 mM)~0.27.0 researchgate.net
CitralAminooxy-dansylm-Phenylenediamine (50 mM)> 0.17.5
2-PentanoneAminooxy-dansylAniline (100 mM)~0.00017.5
Methyl PyruvateHydroxylamineNone (Specific Acid Catalysis)Varies with pH0-5 researchgate.net

Thermodynamically, the formation of an oxime from an aldehyde or ketone is generally a favorable process, though it is reversible. psu.edu The stability of the resulting oxime bond is a key advantage, being significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, especially at physiological pH. nih.goviris-biotech.de

Chemoselectivity of the Aminooxy Group in Complex Environments

A hallmark of the aminooxy group is its exceptional chemoselectivity. It reacts readily with aldehydes and ketones while remaining inert to a wide array of other functional groups commonly found in complex molecules, including alcohols, amines, thiols, and carboxylic acids. acs.orgnih.goviris-biotech.de

In the context of this compound, the aminooxy group will react selectively with a carbonyl compound without interference from its own secondary alcohol moiety. This allows for precise chemical modifications. For example, in the presence of an aldehyde, this compound will form an oxime ether, leaving the hydroxyl group intact for subsequent, different chemical transformations. This high degree of chemoselectivity is fundamental to its use as a bifunctional linker in synthetic and medicinal chemistry. louisville.edumdpi.com This selective nature allows for reactions to be performed under mild, often aqueous conditions, without the need for protecting the hydroxyl group. nih.govmdpi.com

Reactions Involving the Secondary Alcohol Moiety of this compound

The secondary hydroxyl group in this compound can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation. However, the presence of the nucleophilic aminooxy group must be considered, as it may require protection in certain reaction schemes to prevent unwanted side reactions.

Selective Oxidation Pathways

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(aminooxy)butan-2-one. A variety of oxidizing agents are available for this transformation. organic-chemistry.org The key challenge is achieving selectivity, ensuring that the oxidizing agent reacts with the hydroxyl group without affecting the aminooxy group. nih.gov

Reagents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) are powerful oxidants but might be too harsh, potentially cleaving or otherwise reacting with the N-O bond. Milder and more selective methods are generally preferred. Systems like copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) are known for their high chemoselectivity in oxidizing alcohols in the presence of other sensitive groups, including amines, and could be suitable for the unprotected this compound. nih.gov Other modern reagents, such as those based on hypervalent iodine (e.g., Dess-Martin periodinane), also offer high selectivity for alcohol oxidation under mild conditions. organic-chemistry.org

Table 3: Common Reagents for Selective Oxidation of Secondary Alcohols

Reagent/SystemSelectivity ProfileTypical ProductByproducts/ConditionsReference
Chromic Acid (H₂CrO₄)Strong, less selectiveKetoneCr(III) salts, potential over-oxidation nih.gov
Dess-Martin Periodinane (DMP)High, mild conditionsKetoneAcetic acid, 2-iodoxybenzoic acid organic-chemistry.org
Swern Oxidation (DMSO, oxalyl chloride)High, very mildKetoneDimethyl sulfide, CO, CO₂, requires low temp nih.gov
Cu/TEMPO CatalysisHigh, aerobic oxidationKetoneWater, mild temperature, uses air as oxidant nih.gov

Interplay Between Aminooxy and Hydroxyl Functionalities in Chemical Transformations

The proximity of the aminooxy and hydroxyl groups in this compound allows for potential intramolecular interactions that can influence its conformation and reactivity. The most significant of these is intramolecular hydrogen bonding (IHB).

A hydrogen bond can form between the hydrogen atom of the hydroxyl group (donor) and the lone pair of electrons on the aminooxy nitrogen (acceptor), or between an N-H hydrogen and the hydroxyl oxygen. Computational and spectroscopic studies on similar amino alcohols show that such IHBs can significantly stabilize certain conformations. mdpi.comarxiv.org In the case of this compound, an O-H···N hydrogen bond would likely lead to a pseudo-cyclic conformation.

This conformational preference can have several consequences:

Altered Reactivity: The hydrogen bond may decrease the nucleophilicity of the aminooxy group and the acidity of the hydroxyl group by tying up their respective lone pairs and hydrogen atom. This could subtly alter the kinetics of reactions at either site compared to monofunctional analogues.

Stereochemical Influence: In chiral reactions, the fixed conformation resulting from IHB could influence the stereochemical outcome of reactions at either the alcohol or a prochiral center formed from the aminooxy group.

Potential for Cyclization: Under certain conditions, bifunctional molecules like this compound could undergo intramolecular cyclization reactions, although this is less common than for molecules that can form more stable 5- or 6-membered rings.

Computational and Spectroscopic Probing of Reaction Mechanisms

The reaction mechanisms of bifunctional molecules like this compound are often intricate, with the potential for intramolecular interactions and multiple competing reaction pathways. While direct computational and spectroscopic studies on this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining studies on its constituent functional moieties: the 2-butanol (B46777) group and the aminooxy group.

Computational studies, particularly using ab initio and density functional theory (DFT) methods, have provided significant insights into the thermal decomposition and reaction pathways of 2-butanol. These studies are crucial for predicting the behavior of the butanol portion of this compound under various conditions.

Theoretical calculations on the pyrolysis of 2-butanol have identified several key reaction channels. nih.gov At lower to moderate temperatures (up to approximately 700 K), the dominant reaction is dehydration, leading to the formation of 1-butene (B85601) and 2-butene (B3427860) isomers through four-center transition states. nih.govacs.org This process is both kinetically and thermodynamically favored over other decomposition pathways. nih.gov As the temperature increases (above 800 K), C-C bond fission reactions become more prominent due to their higher pre-exponential factors, despite requiring more energy. nih.govacs.org

Intrinsic reaction coordinate (IRC) calculations have been instrumental in mapping the transformation of 2-butanol into its various products, confirming the mechanistic pathways. nih.gov Furthermore, theoretical studies on the acid-catalyzed dehydration of 2-butanol suggest that the reaction proceeds via an E2 mechanism with a strong E1 character. researchgate.net The reaction involves the formation of an adsorption complex between the alcohol and the acid catalyst, followed by a one-step (E2) or two-step (E1) elimination of water. researchgate.net

Table 1: Calculated Bond Dissociation Energies (BDEs) for 2-Butanol

BondBDE (kJ/mol)Reference
C-CVaries nih.gov
DehydrationFavorable nih.gov
H-abstractionVaries by site osti.gov

The aminooxy group is a potent nucleophile, a property attributed to the alpha-effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. nih.govacs.org This high reactivity, particularly towards carbonyl compounds, is a cornerstone of its chemical behavior and has been extensively studied.

The reaction of an aminooxy group with an aldehyde or a ketone results in the formation of a stable oxime ether linkage. louisville.edulouisville.edu This oximation reaction is chemoselective and can proceed under mild conditions across a range of solvents, including water. louisville.edulouisville.edu The mechanism of oxime formation is analogous to that of imine formation and is generally acid-catalyzed. nih.govresearchgate.net The reaction initiates with the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral intermediate (a hemiaminal). nih.gov This is followed by a dehydration step, which is often the rate-determining step, to yield the final E/Z isomers of the oxime. nih.gov Computational studies using DFT have been employed to analyze the energetics of these reaction steps under neutral, acidic, and aniline-catalyzed conditions, with explicit water molecules often included in calculations to model solvent-assisted proton transfer. researchgate.net

Spectroscopic methods are vital for characterizing the aminooxy group and its reaction products.

Infrared (IR) Spectroscopy: Oximes exhibit characteristic IR bands corresponding to the stretching vibrations of O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹). wikipedia.org The disappearance of the carbonyl stretch of the starting material and the appearance of the C=N and N-O stretches are clear indicators of oxime formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of oxime products. The formation of an oxime results in characteristic chemical shifts for the protons and carbons near the C=N bond. mdpi.comresearchgate.net For instance, in the ¹H NMR spectrum of a palladium(II) complex of an imine oxime, the disappearance of the oxime OH proton signal, which is present in the free ligand, confirms coordination. mdpi.com The ¹³C NMR spectrum shows the characteristic resonance of the C=N carbon. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the oxime products and to study their fragmentation patterns. louisville.edulouisville.edu For example, Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) has been used to study the kinetics of oximation reactions. researchgate.net

Table 2: Characteristic Spectroscopic Data for Oximes

Spectroscopic TechniqueCharacteristic FeatureWavenumber/Chemical ShiftReference(s)
IR SpectroscopyO-H stretch~3600 cm⁻¹ wikipedia.org
IR SpectroscopyC=N stretch~1665 cm⁻¹ wikipedia.org
IR SpectroscopyN-O stretch~945 cm⁻¹ wikipedia.org
¹³C NMR SpectroscopyC=N carbon resonanceVaries mdpi.com
¹H NMR SpectroscopyDisappearance of oxime OH proton upon coordinationVaries mdpi.com

In the context of this compound, the hydroxyl group could potentially act as an intramolecular catalyst for the oximation reaction, influencing the reaction rate and mechanism. The proximity of the -OH group to the aminooxy functionality might facilitate the proton transfer steps involved in the formation and dehydration of the tetrahedral intermediate. Computational modeling could elucidate the transition states for such an intramolecularly assisted pathway and compare its energy barrier to the intermolecularly catalyzed reaction. Spectroscopic analysis of reactions of this compound would be crucial to identify the products and any potential side-reactions involving the hydroxyl group, such as ether formation.

Derivatization and Functionalization Strategies Utilizing 1 Aminooxy 2 Butanol

Synthesis of Novel Conjugates via Oxime Ligation with Carbonyl Compounds

Oxime ligation is a cornerstone of "click chemistry," characterized by the reaction between an aminooxy group and a carbonyl group (specifically an aldehyde or ketone) to form a stable oxime bond. acs.orgwhiterose.ac.uk This reaction is highly chemoselective and can proceed under mild, aqueous conditions, making it exceptionally suitable for biological and material science applications. whiterose.ac.uknih.gov The reaction's efficiency can be significantly enhanced by nucleophilic catalysts, such as aniline (B41778) or its derivatives like p-phenylenediamine, which are particularly effective at accelerating the ligation at neutral pH. acs.orgfrontiersin.org The stability of the resulting oxime ether linkage is a key advantage, as its cleavage typically requires harsh conditions like acidic reflux, ensuring the integrity of the conjugate in most biological and analytical settings. whiterose.ac.uk

The fundamental reaction between 1-(Aminooxy)-2-butanol and a generic aldehyde or ketone is depicted below:

Figure 1: General Oxime Ligation Reaction

Generated code

The chemoselectivity of the oxime ligation is widely exploited for the site-specific modification of complex biomolecules. nih.gov By introducing a carbonyl group (aldehyde or ketone) onto a target biomolecule, analogues of this compound can be used to attach various payloads, such as labels, drugs, or polymers. This method avoids side reactions with the numerous other functional groups naturally present in biomolecules, such as amines and thiols. nih.gov

Strategies have been developed to incorporate the aminooxy group into peptides and proteins, often using protected forms like Fmoc-Aoa (Fmoc-aminooxyacetic acid) during solid-phase peptide synthesis to manage the high reactivity of the aminooxy moiety. acs.orgnih.gov This allows for the creation of stable aminooxy-containing peptide precursors that can be conjugated on-demand. acs.orgnih.gov Applications are diverse, including the synthesis of protein-polymer conjugates, the development of peptide-based inhibitors, and the radiolabeling of targeting peptides for positron emission tomography (PET) imaging. whiterose.ac.ukfrontiersin.orgnih.gov

Table 1: Examples of Bioconjugation via Oxime Ligation with Aminooxy Analogues This table is interactive and can be sorted by clicking on the headers.

Biomolecule Class Carbonyl Source Aminooxy Reagent Type Application Reference(s)
Peptides Aldehyde-functionalized peptide Fmoc-Aoa-containing peptide On-demand labeling, production of disulfide-rich peptide conjugates acs.orgnih.gov
Proteins (BSA) Nε-levulinyl lysine (B10760008) modified BSA Aminooxy end-functionalized pNIPAAm Creation of thermo-responsive bioconjugates nih.gov
Peptides Aldehyde-containing fragments Aminooxy-containing handles Rapid screening of multidentate enzyme inhibitors whiterose.ac.uk
Affibody Molecules 18F-fluorobenzaldehyde Aminooxy-functionalized Affibody PET imaging tracer development frontiersin.org

The principles of oxime ligation are readily extended to the functionalization of material surfaces. By coating a substrate with molecules bearing aminooxy groups, a reactive surface is created that can selectively capture and immobilize components containing aldehyde or ketone functionalities. This has been demonstrated on a variety of materials, including gold nanoparticles, silicon, and polymers. nih.govrsc.orglouisville.edu

A common strategy involves the use of self-assembled monolayers (SAMs) of thiol-containing molecules that also present an aminooxy group at the terminus. rsc.orggoogle.com This approach has been used to functionalize gold monolayer-protected clusters (Au MPCs), which can then be used for applications like the selective capture of metabolites or the development of novel, solid-supported catalysts. rsc.orgnih.gov Similarly, polymer surfaces functionalized with aminooxy groups can be used to immobilize large biomolecules like heparin, a polysaccharide modified to contain aldehyde groups. nih.gov

Table 2: Examples of Material Surface Functionalization with Aminooxy Groups This table is interactive and can be sorted by clicking on the headers.

Material Substrate Functionalization Method Carbonyl Partner Application Reference(s)
Gold Nanoparticles (Au MPCs) Ligand exchange with aminooxy alkanethiol Aldehyde-functionalized molecules Sensing, separations, catalysis, capture of metabolites rsc.orgnih.gov
Silicon e-beam patterning of aminooxy-functionalized PEG Aldehyde-containing molecules Site-specific immobilization of biomolecules louisville.edu
Gold Surface Self-assembly of aminooxy-pNIPAAm Aldehyde-modified heparin Creation of polysaccharide-functionalized surfaces nih.gov

Chemical Modifications of the Hydroxyl Group for Enhanced Reactivity or Specificity

While the aminooxy group is central to the utility of this compound, the secondary hydroxyl group provides a second handle for chemical modification. The hydroxyl group is generally less nucleophilic than amines or thiols, and its modification in the presence of the highly reactive aminooxy group requires a strategic approach, typically involving protection/deprotection steps. nih.gov

A plausible strategy to create a derivative of this compound modified at the hydroxyl position would involve:

Protection of the aminooxy group: The aminooxy group could be protected, for instance, by reacting it with a ketone to form a temporary oxime or by using a standard protecting group like Boc.

Modification of the hydroxyl group: With the aminooxy group masked, the secondary alcohol can be targeted. Standard alcohol chemistry can be applied. For example, it could be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. libretexts.org This transformation is a common step in the synthesis of linkers, as it prepares the molecule for subsequent nucleophilic substitution. libretexts.org Alternatively, the hydroxyl group could be esterified or etherified to attach other functional moieties, or it could be oxidized to a ketone, thereby introducing a second type of carbonyl-reactive handle onto the molecule.

Deprotection of the aminooxy group: Removal of the protecting group would regenerate the free aminooxy moiety, yielding a new bifunctional molecule ready for use.

This approach is fundamental to the synthesis of many heterobifunctional linkers, where a starting molecule containing an alcohol is converted into a more complex structure containing an aminooxy group and another reactive functionality. acs.orglouisville.edu

Development of Multifunctional Probes and Building Blocks Incorporating this compound

By leveraging the reactivity of both the aminooxy and hydroxyl groups, this compound serves as an ideal scaffold for the development of multifunctional probes and building blocks. These reagents are designed to link two different molecular entities or to report on a biological event. A bifunctional linker based on this scaffold would contain the aminooxy group for reaction with a carbonyl, while the other end, derived from the hydroxyl position, would possess a different reactive group.

Researchers have synthesized a variety of heterobifunctional linkers that feature an aminooxy group. Examples include linkers that also contain a thiol-reactive maleimide (B117702), a nitropyridyl disulfide (Npys) group, or a strained alkyne for copper-free click chemistry. acs.orgrsc.orgnih.gov These reagents enable complex constructions, such as linking a carbonyl-containing biomolecule to a thiol-containing one. rsc.orgnih.gov For instance, a linker containing both an aminooxy group and a maleimide allows for the efficient synthesis of thiol-reactive ¹⁸F-labeling agents for PET imaging. nih.gov Other probes have been designed with permanently charged groups to enhance detection in mass spectrometry, facilitating the analysis of carbonyl-containing metabolites from biological extracts. msu.edu

Table 3: Examples of Multifunctional Probes and Building Blocks with Aminooxy Functionality This table is interactive and can be sorted by clicking on the headers.

Second Functional Group Linker/Probe Type Protection Strategy (if applicable) Application Reference(s)
Maleimide Heterobifunctional linker N-hydroxyphthalimide Synthesis of thiol-reactive ¹⁸F-labeling agents for PET nih.gov
Nitropyridyl disulfide (Npys) Heterobifunctional linker Not specified Cross-linking of thiol- and aldehyde-functionalized biomolecules rsc.org
Bicyclononyne (BCN) Alkyne Bioorthogonal, bifunctional linker Phthalimide Strain-promoted azide-alkyne cycloaddition (SPAAC) and oxime ligation acs.org
Quaternary Ammonium (B1175870) Cationic aminooxy probe Not applicable Capture and mass spectrometry analysis of carbonyl metabolites msu.edu

Applications of 1 Aminooxy 2 Butanol in Chemical Research and Advanced Materials

Role as a Synthetic Intermediate in Organic Synthesis

In organic synthesis, intermediates that offer multiple, selectively addressable reactive sites are highly prized for their ability to streamline the construction of complex target molecules. dokumen.pub 1-(Aminooxy)-2-butanol serves as such a scaffold, enabling the sequential or simultaneous introduction of different molecular fragments.

The primary utility of the aminooxy group is its chemoselective reaction with carbonyl compounds (aldehydes and ketones) to form stable oxime ethers. This reaction is notable for its high efficiency and its ability to proceed under mild, often physiological, conditions. The hydroxyl group at the C2 position provides a secondary site for modification, typically through esterification, etherification, or substitution reactions.

This dual reactivity allows this compound to act as a molecular linker. For instance, it can be used to conjugate a carbonyl-containing biomolecule, such as a peptide or a carbohydrate, to another molecule via its hydroxyl group. This strategy is particularly relevant in the synthesis of bioconjugates, where the mild conditions of oxime ligation are crucial for preserving the integrity of sensitive biological structures. nih.gov The synthesis of aminooxy glycoside derivatives for creating vaccines is a prime example of this approach, where the aminooxy moiety is used for chemoselective ligation. nih.gov

The inherent chirality of this compound, originating from the stereocenter at C2, is another significant feature. This allows it to be used as a chiral building block in asymmetric synthesis, leading to the formation of enantiomerically pure complex molecules. Chiral 1,2-amino alcohols are well-established as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.org

Table 1: Potential Synthetic Reactions of this compound

Functional Group Reagent Type Resulting Linkage Reaction Example
Aminooxy (-ONH₂) Aldehyde (R-CHO) Oxime Ether R-CH=N-O-
Ketone (R₂-C=O) Oxime Ether R₂-C=N-O-
Hydroxyl (-OH) Carboxylic Acid (R-COOH) Ester -O-C(=O)-R
Acyl Halide (R-COCl) Ester -O-C(=O)-R
Alkyl Halide (R-X) Ether -O-R

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of novel synthetic routes to these scaffolds is of continuous interest. Current time information in Bangalore, IN.ijnrd.orgopenmedicinalchemistryjournal.com While the butanol backbone of this compound is acyclic, its functional groups can be leveraged to construct or append heterocyclic rings.

The aminooxy group can participate in cyclization reactions to form certain types of nitrogen- and oxygen-containing heterocycles. For example, reaction with specific dicarbonyl compounds or their equivalents could lead to the formation of five- or six-membered rings. More commonly, this compound can be used to introduce a functional sidechain onto a pre-existing heterocyclic core. A heterocycle bearing an aldehyde group, for instance, can be readily coupled with this compound. This modification can significantly alter the physicochemical properties of the parent heterocycle, influencing its solubility, biological activity, and material characteristics. nih.gov The hydroxyl group on the butanol sidechain remains available for further functionalization, providing a handle for creating more elaborate heterocyclic derivatives. nih.gov

Contributions to Polymer Chemistry and Functional Polymer Design

Functional polymers, which possess reactive groups along their backbone or at their chain ends, are critical for developing advanced materials for applications ranging from drug delivery to biosensing. numberanalytics.commdpi.compolymersynthesis.cz The distinct reactivities of the aminooxy and hydroxyl groups in this compound make it a valuable monomer or functionalizing agent in polymer synthesis.

This compound can be chemically modified to create a bifunctional monomer suitable for step-growth polymerization. For example, the hydroxyl group could be reacted to introduce a second polymerizable moiety, such as another aminooxy or hydroxyl group. However, a more direct strategy involves incorporating this compound into a polymer backbone while preserving one of its reactive groups as a pendant functionality.

For instance, in the synthesis of polyesters via ring-opening polymerization, a monomer containing a pendant hydroxyl group could be copolymerized, and this hydroxyl group could subsequently be converted to an aminooxy group. uc.edu Alternatively, a polymer could be synthesized with pendant aldehyde or ketone groups, which can then be modified in a post-polymerization step with this compound. This would result in a polymer decorated with pendant butanol sidechains, each possessing a free hydroxyl group. These hydroxyl groups can then be used for further "click" reactions, grafting other molecules, or influencing the polymer's solubility and thermal properties. dcu.ie

Controlling the chemical nature of polymer chain ends is crucial for applications such as the creation of block copolymers, surface modification, and the self-assembly of polymer networks. cmu.edu this compound is an excellent candidate for the end-group functionalization of polymers that contain or can be modified to contain a terminal aldehyde or ketone group.

The oxime ligation reaction provides a highly efficient and specific method to cap the polymer chain. researchgate.net This process attaches the this compound molecule to the polymer's terminus, introducing a single hydroxyl group at a defined position. This terminal hydroxyl group can then serve as an initiation site for the growth of a second polymer block, leading to the formation of well-defined block copolymers. rsc.org This strategy combines the robustness of oxime chemistry with the versatility of having a hydroxyl end-group for subsequent polymerization or attachment to surfaces.

Table 2: Polymer Functionalization with this compound

Functionalization Strategy Description Resulting Structure Key Advantage
Post-Polymerization Modification A polymer with pendant carbonyl groups is reacted with this compound. Polymer backbone with pendant -(C=O)-N-O-CH(CH₂OH)CH₂CH₃ groups. Introduces hydroxyl functionality along the polymer chain for further reactions. mdpi.com
End-Group Functionalization A polymer with a terminal carbonyl group is reacted with this compound. Polymer chain terminated with -CH=N-O-CH(CH₂OH)CH₂CH₃. Precise placement of a hydroxyl group at the chain end for block copolymer synthesis or surface attachment. cmu.edursc.org

Utilization in Supramolecular Chemistry and Molecular Recognition Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. pageplace.deuclouvain.beuclouvain.be The principles of molecular recognition, self-assembly, and dynamic chemistry are central to this field. nih.govthno.org this compound possesses several features that make it a compelling component for designing supramolecular architectures.

The formation of an oxime bond is a form of dynamic covalent chemistry. The bond is stable under many conditions but can be reversible under others (e.g., in the presence of an acid catalyst and a competing aldehyde), allowing for the creation of dynamic systems that can adapt their structure in response to chemical stimuli. This property can be exploited to build self-healing materials or responsive molecular assemblies.

Furthermore, the hydroxyl group and the oxygen and nitrogen atoms of the oxime ether can all act as hydrogen bond donors or acceptors. researchgate.net These interactions are fundamental to molecular recognition and the self-assembly of molecules into larger, ordered structures. researchgate.net The specific geometry and chirality of this compound can impart a high degree of selectivity in host-guest interactions, enabling the design of receptors that can recognize specific molecules or enantiomers. nankai.edu.cn The ability to form both dynamic covalent bonds and specific non-covalent interactions makes this compound a powerful tool for constructing complex and functional supramolecular systems.

Advanced Analytical Methodologies for 1 Aminooxy 2 Butanol and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of 1-(Aminooxy)-2-butanol from reaction mixtures and for its quantitative analysis. Due to the compound's polarity, both high-performance liquid chromatography and gas chromatography of its volatile derivatives are viable and powerful approaches.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like this compound. Method development is critical to achieving adequate separation and quantification. Reversed-phase liquid chromatography is a commonly used method for the bioanalysis of related compounds like aminoglycosides. nih.govnih.gov

Key parameters in HPLC method development for this compound include the selection of the stationary phase (column), mobile phase composition, and detector.

Column Selection : Due to the polar nature of the analyte, several column types can be considered. A standard C18 column may be used, but retention can be poor without ion-pairing reagents. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for retaining and separating highly polar compounds. Aminopropyl (NH2) columns, which can operate in both normal-phase and reversed-phase modes, are also widely used for analyzing polar compounds like sugars and are a suitable option. glsciencesinc.com

Mobile Phase : For reversed-phase HPLC, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer (e.g., ammonium (B1175870) acetate) to control pH and improve peak shape. semanticscholar.org In HILIC, the mobile phase has a high concentration of organic solvent with a small amount of aqueous buffer.

Detection : this compound lacks a strong chromophore, making UV detection challenging unless derivatization is employed. More universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable. The most powerful detection method is coupling the HPLC system to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio for high specificity and sensitivity. nih.govnih.govresearchgate.net

The development process involves systematically optimizing these parameters to achieve the desired resolution, peak shape, and analysis time. ijper.org

Table 1: HPLC Method Development Parameters for this compound Analysis
ParameterOption 1 (Reversed-Phase)Option 2 (HILIC)Considerations and Goals
Stationary Phase (Column) C18, 5 µm, 4.6 x 150 mmAmide or Silica-based HILIC, 3 µm, 2.1 x 100 mmAchieve sufficient retention of the polar analyte.
Mobile Phase A 0.1% Formic Acid in Water90:10 Acetonitrile:Water with 10 mM Ammonium Acetate (B1210297)Optimize selectivity and peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium AcetateEnsure proper elution and gradient separation.
Flow Rate 1.0 mL/min0.4 mL/minBalance analysis time with separation efficiency.
Detector ELSD / CAD / Mass SpectrometryMass Spectrometry (LC-MS)Provide sensitive and specific detection for a non-UV absorbing compound.

Gas Chromatography (GC) Approaches for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is impractical due to its low volatility and high polarity, stemming from the hydroxyl and aminooxy groups. Therefore, a critical prerequisite for GC analysis is a derivatization step to convert the analyte into a more volatile and thermally stable form. This process involves replacing the active hydrogen atoms on the -OH and -ONH2 groups with nonpolar moieties.

Common derivatization strategies applicable to this compound include:

Silylation : This is a widely used technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used. These reagents replace the active protons with tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) groups, respectively. TBDMS derivatives are known to be more stable and less sensitive to moisture than TMS derivatives.

Acylation : Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form perfluoroacyl esters and amides, which are highly volatile and detectable by GC. nih.gov

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a nonpolar capillary column (e.g., Rtx-WAX) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. fmach.it The GC method involves optimizing the temperature program (initial temperature, ramp rate, and final temperature) to ensure the separation of the derivatized analyte from byproducts and other components. nih.gov

Table 2: Derivatization Reagents for GC Analysis of this compound
ReagentAbbreviationDerivative GroupKey Advantages
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms stable derivatives, less moisture sensitive.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Common, effective silylation agent.
Trifluoroacetic AnhydrideTFAATrifluoroacetyl (TFA)Creates highly volatile derivatives suitable for electron capture detection. nih.gov

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural confirmation of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR and UV-Vis spectroscopy are used to identify the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. jchps.com A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can provide a complete assignment of all protons and carbons in the this compound structure.

¹H NMR : The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, one would expect distinct signals for the protons on the ethyl group, the methine proton adjacent to the hydroxyl and aminooxy groups, the methylene (B1212753) protons of the CH₂O group, and the exchangeable protons of the OH and NH₂ groups.

¹³C NMR : The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons attached to the electronegative oxygen and nitrogen atoms (C1 and C2) would be expected to resonate at a lower field (higher ppm) compared to the ethyl group carbons.

2D NMR : Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate each proton with its directly attached carbon atom, aiding in unambiguous assignments. wpmucdn.com Correlation Spectroscopy (COSY) experiments identify protons that are coupled to each other, helping to piece together the spin systems within the molecule. core.ac.uk

Based on the structure of similar compounds like 2-amino-1-butanol, a predicted NMR assignment for this compound can be compiled. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
H on C4¹H NMR~0.9Triplet-CH₃
H on C3¹H NMR~1.4-1.6Multiplet-CH₂-CH₃
H on C2¹H NMR~3.0-3.2Multiplet-CH(ONH₂)-
H on C1¹H NMR~3.5-3.7Multiplet-CH₂OH
C4¹³C NMR~10-12--CH₃
C3¹³C NMR~25-28--CH₂-CH₃
C2¹³C NMR~60-65--CH(ONH₂)-
C1¹³C NMR~65-70--CH₂OH

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds. missouri.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

O-H Stretch : A strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info

N-H Stretch : The aminooxy group (-ONH₂) should exhibit moderate stretching bands in the 3200-3400 cm⁻¹ region.

C-H Stretch : Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the stretching vibrations of sp³ hybridized C-H bonds in the butyl chain. fiveable.me

C-O Stretch : A strong C-O stretching band for the primary alcohol is expected in the 1050-1260 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3550O-H stretch (broad)Alcohol (-OH)
3200-3400N-H stretchAminooxy (-NH₂)
2850-2960C-H stretchAlkyl (sp³ C-H)
1050-1260C-O stretchPrimary Alcohol (C-OH)

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most useful for compounds containing chromophores, such as conjugated π-systems or carbonyl groups. masterorganicchemistry.com this compound is a saturated aliphatic compound and lacks a significant chromophore. Therefore, it is not expected to show any significant absorbance in the standard UV-Vis range of 200-800 nm. Direct analysis by UV-Vis spectroscopy is thus not a primary method for its characterization or quantification. However, UV-Vis detection can be made possible by derivatizing the molecule with a UV-active tag, a strategy often employed in HPLC analysis. nih.gov

Mass Spectrometry-Based Analysis and Derivatization Strategies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₄H₁₁NO₂), the exact molecular weight is 105.07898 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Ionization Techniques : Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are well-suited for a polar molecule like this compound. ESI would likely produce a protonated molecular ion [M+H]⁺ at m/z 106.0862. Harder ionization techniques like Electron Ionization (EI), typically used with GC-MS, would produce a molecular ion (M⁺·) at m/z 105 and extensive fragmentation.

Fragmentation Analysis : The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for this compound under EI could include the loss of an ethyl group ([M-29]⁺), loss of water ([M-18]⁺), and cleavage of the C1-C2 bond. Tandem MS (MS/MS) on the protonated molecular ion can be used to elicit structurally significant fragments, which is particularly useful for distinguishing isomers.

Derivatization Strategies for Mass Spectrometry are employed to enhance analytical performance. spectroscopyonline.com While derivatization for GC aims to increase volatility, for MS it is often used to:

Improve Ionization Efficiency : Attaching a group with a permanent charge or high proton affinity can significantly increase the signal intensity in ESI-MS. nih.gov

Control Fragmentation : Directing the fragmentation to produce specific, information-rich product ions for use in quantitative methods like Selected Reaction Monitoring (SRM). nih.gov

Enhance Chromatographic Separation : Modifying the analyte's polarity can improve its retention and peak shape in LC-MS applications. nih.gov

Table 5: Derivatization Strategies for MS Analysis of Amines and Alcohols
Reagent TypeTarget Functional GroupPurpose and Advantage
Acyl Chlorides-NH₂, -OHIncreases hydrophobicity for better reversed-phase separation; can introduce a reporter group for specific fragmentation. rsc.org
Isocyanates-NH₂, -OHCan be used to introduce tags that improve ionization efficiency. researchgate.net
Dansyl Chloride-NH₂Introduces a fluorescent tag and a group with high proton affinity, significantly enhancing detection in both fluorescence and MS detectors.

Development of Derivatization Agents for Enhanced Mass Spectrometric Detection

Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is hindered by its polar aminooxy and hydroxyl functional groups, which cause low volatility and poor chromatographic peak shape. jfda-online.com Similarly, in liquid chromatography-mass spectrometry (LC-MS), its high polarity can lead to poor retention on common reversed-phase columns, and its structure may not be conducive to efficient ionization by electrospray (ESI). nih.govnih.gov Chemical derivatization is a key strategy to modify the analyte's chemical structure to improve its analytical properties. spectroscopyonline.com

The primary goals of derivatizing this compound are to:

Increase volatility and thermal stability for GC-MS analysis. jfda-online.com

Improve chromatographic retention and separation. nih.gov

Enhance ionization efficiency for MS detection, thereby increasing sensitivity. nih.govacs.org

Common derivatization strategies for the functional groups present in this compound—a primary aminooxy group and a secondary hydroxyl group—include silylation and acylation.

Silylation: This process replaces the active hydrogen atoms in the hydroxyl and aminooxy groups with a nonpolar silyl (B83357) group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The resulting silylated derivative is significantly more volatile and thermally stable, making it well-suited for GC-MS analysis. nih.gov

Acylation: This strategy involves reacting the analyte with an acylating agent to form esters and amides. For compounds with hydroxyl and amino groups, reagents like benzoyl chloride or various fluorinated anhydrides (e.g., pentafluoropropionic anhydride) are used. acs.orglibretexts.orgresearchgate.net Acylation can improve chromatographic behavior and, particularly with fluorinated reagents, can enhance detection sensitivity in GC-MS with electron capture detection. libretexts.org For LC-MS, derivatization with reagents that introduce a permanently charged group or a readily ionizable moiety can dramatically improve ESI efficiency. nih.govacs.org

The choice of derivatization agent depends on the analytical platform (GC-MS vs. LC-MS) and the desired outcome, as detailed in the table below.

Table 1: Comparison of Derivatization Agents for this compound Analysis

Derivatization Agent Target Functional Group(s) Primary Analytical Platform Key Advantages Potential Considerations
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyl, Aminooxy GC-MS Significantly increases volatility and thermal stability; produces characteristic mass shifts. nih.gov Derivatives can be sensitive to moisture.
Pentafluoropropionic Anhydride (PFPA) Hydroxyl, Aminooxy GC-MS Increases volatility; introduces electronegative atoms for enhanced electron capture detection. libretexts.org Can produce strong acid byproducts that may require removal.
Benzoyl Chloride Hydroxyl, Aminooxy LC-MS/MS Improves chromatographic retention on reversed-phase columns; enhances ionization efficiency. acs.org Reaction conditions must be optimized to ensure complete derivatization.

| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) | Aminooxy | LC-MS/MS | Rapidly reacts under mild conditions; introduces a highly basic pyridyl group for excellent ionization in positive ESI mode. nih.gov | Primarily targets the aminooxy group; a second reagent may be needed for the hydroxyl group if desired. |

Quantitative Analysis of this compound and Its Reaction Products

Quantitative analysis of this compound requires a sensitive, specific, and reproducible method. Mass spectrometry, coupled with a chromatographic separation technique, is the preferred approach. rsc.org The method development and validation process ensures the reliability of the results. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization (e.g., silylation), this compound can be quantified using GC-MS operating in selected ion monitoring (SIM) mode. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratio ions corresponding to the derivatized analyte, which provides high sensitivity and selectivity by reducing chemical noise. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For even greater specificity and often higher sensitivity, LC-MS/MS is the method of choice. nih.gov After derivatization to improve chromatographic retention and ionization, the analyte is quantified using multiple reaction monitoring (MRM). In an MRM experiment, a specific precursor ion of the derivatized analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This highly specific mass transition minimizes interference from complex sample matrices. acs.org

Analysis of Reaction Products: The aminooxy group of this compound reacts chemoselectively with aldehydes and ketones to form stable oxime ethers. louisville.edu This reaction is fundamental to its utility and also provides a route for indirect quantification. For instance, the consumption of this compound in a reaction can be monitored, or the resulting oxime product can be derivatized (at its hydroxyl group) and quantified as a proxy for the reaction's progress. nih.gov

A robust quantitative method involves several key components:

Sample Preparation: Efficient extraction of the analyte from the sample matrix.

Internal Standards: Use of a structurally similar compound, ideally a stable isotope-labeled version of the analyte, added at a known concentration to the sample to correct for variations in sample preparation and instrument response. acs.org

Calibration Curve: A series of standards of known concentrations are analyzed to create a calibration curve, from which the concentration of the analyte in unknown samples is determined. researchgate.net

Table 2: Hypothetical LC-MS/MS Method Parameters for Quantifying Derivatized this compound

Parameter Description Example Value/Condition
Analyte This compound derivatized with Benzoyl Chloride N-benzoyl-O-benzoyl-1-(aminooxy)-2-butanol
Chromatography Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC) C18 column with a water/acetonitrile mobile phase gradient.
Ionization Mode Positive Electrospray Ionization (ESI+) Optimized for the benzoylated derivative.
Precursor Ion (Q1) The m/z of the protonated derivatized molecule, [M+H]⁺ 314.139
Product Ion (Q3) A characteristic fragment ion generated via collision-induced dissociation. 105.034 (corresponding to the benzoyl cation, [C₆H₅CO]⁺)
Internal Standard Stable Isotope-Labeled Benzoyl Chloride Derivative e.g., using ¹³C₆-Benzoyl Chloride for derivatization.

| Validation Parameters | Linearity (R²), Limit of Quantification (LOQ), Precision (%RSD), Accuracy (%Recovery) | R² > 0.99, LOQ < 1 ng/mL, Precision < 15%, Accuracy 85-115%. |

Theoretical and Computational Studies of 1 Aminooxy 2 Butanol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational tools for understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements (conformers). For 1-(Aminooxy)-2-butanol, the conformational landscape is primarily defined by the rotation around its single bonds: C1-C2, C2-O(H), and C1-O(N).

The flexibility of the butyl chain, combined with the hydrogen-bonding capabilities of the hydroxyl and aminooxy groups, allows for a variety of conformers. Of particular interest are conformations that may be stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl hydrogen and the nitrogen or oxygen of the aminooxy group. Molecular mechanics and quantum mechanical calculations, such as Density Functional Theory (DFT), are typically employed to locate these stable conformers and calculate their relative energies.

A systematic conformational search would reveal the potential energy surface of the molecule. The global minimum would correspond to the most stable conformer, which dictates the molecule's predominant shape in the gas phase or in non-polar solvents. In polar environments, conformers with larger dipole moments might be preferentially stabilized.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data that would be expected from a computational conformational analysis. The dihedral angle O-C2-C1-O is used to define the backbone conformation.

Conformer DescriptionDihedral Angle (O-C2-C1-O)Relative Energy (kcal/mol)Key Feature
Anti~180°1.2Extended backbone, minimal steric hindrance.
Gauche 1~60°0.0Potential for intramolecular H-bond (OH donor to ONH₂ acceptor), representing a likely global minimum.
Gauche 2~-60°0.2Similar to Gauche 1, with potential for intramolecular H-bonding.
Eclipsed (Transition State)~0°5.0High-energy state, representing a rotational barrier.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide deep insights into a molecule's electronic properties, which are fundamental to its reactivity. nih.gov For this compound, such investigations would reveal the distribution of electrons, orbital energies, and regions susceptible to chemical attack.

Molecular Orbitals and Reactivity: Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. wuxiapptec.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the lone pairs of the aminooxy group's nitrogen and oxygen atoms, making this moiety a potent nucleophile. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule's surface. libretexts.org In a calculated ESP map for this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, highlighting their role as sites for electrophilic attack and hydrogen bond acceptors. ucla.edu Regions of positive potential (blue) would be found around the hydrogens of the hydroxyl and aminooxy groups, indicating their propensity to act as hydrogen bond donors.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table contains representative theoretical values for key electronic descriptors.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy+2.1 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap8.6 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule.

Alkoxyamines are also known to undergo thermal C-ON bond homolysis, generating a carbon-centered radical and a stable nitroxide radical. nih.govrsc.org Quantum chemical calculations can predict the bond dissociation energy (BDE) for this process, providing insight into the temperature at which it might become a significant reaction pathway.

Prediction of Intermolecular Interactions and Self-Assembly Properties

The presence of both hydrogen bond donor (-OH, -NH₂) and acceptor (-OH, -ONH₂) sites on this compound strongly suggests its capacity for forming robust intermolecular interactions. khanacademy.org These non-covalent forces are critical in determining the physical properties of the substance in condensed phases and its ability to form ordered supramolecular structures.

Molecular dynamics (MD) simulations can be used to model the behavior of many this compound molecules in a liquid or solid state. nih.gov These simulations would reveal preferred hydrogen bonding networks, such as the formation of dimers, linear chains, or more complex three-dimensional arrangements. The strength and geometry of these hydrogen bonds dictate properties like boiling point, viscosity, and solubility.

The bifunctional nature of the molecule could lead to specific self-assembly motifs. beilstein-journals.org For example, chains of molecules linked by O-H···O(N) hydrogen bonds could further assemble into sheets or bundles through N-H···O interactions. Understanding these self-assembly propensities is crucial for designing materials with specific nanoscale architectures. nih.govmdpi.com

Table 3: Potential Hydrogen Bonding Interactions for this compound This table outlines the primary hydrogen bonds the molecule can form, which would be quantified through computational studies.

Donor GroupAcceptor AtomType of InteractionExpected Role
Hydroxyl (-OH)Hydroxyl OxygenIntermolecularKey interaction in forming dimers and chains.
Hydroxyl (-OH)Aminooxy OxygenInter- or IntramolecularStrong interaction due to oxygen's high electronegativity.
Hydroxyl (-OH)Aminooxy NitrogenInter- or IntramolecularContributes to stabilizing specific conformers or crystal packing.
Aminooxy (-NH₂)Hydroxyl OxygenIntermolecularPrimary interaction for cross-linking molecular chains.
Aminooxy (-NH₂)Aminooxy OxygenIntermolecularContributes to the overall cohesive energy of the system.

In Silico Screening for Potential Chemical Applications

In silico screening techniques use computational methods to predict the interaction of a molecule with biological targets or to estimate its properties, thereby guiding experimental research. wikipedia.org The unique functional groups of this compound suggest several potential applications that can be explored computationally.

Bioconjugation and "Click Chemistry": The aminooxy group is well-known for its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as "aminooxy click chemistry". acs.orgscispace.com Virtual screening could be used to assess the suitability of this compound as a linker molecule for conjugating to proteins, carbohydrates, or other biomolecules that present a carbonyl group.

Molecular Docking: Molecular docking is a technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.gov this compound could be docked into the active sites of various enzymes or receptors to identify potential biological activities. nih.gov For instance, its structure could be compared to substrates of amino acid kinases or other metabolic enzymes to explore its potential as an inhibitor.

Quantitative Structure-Activity Relationship (QSAR): If a series of related alkoxyamine compounds were synthesized and tested for a particular activity, a QSAR model could be developed. mdpi.com Such a model would create a statistical relationship between the chemical structures and their biological activity, allowing the activity of new compounds like this compound to be predicted based on its calculated molecular descriptors.

Table 4: Hypothetical In Silico Screening Workflow for this compound This table illustrates a potential computational workflow to investigate the molecule as an enzyme inhibitor.

StepMethodObjectiveHypothetical Outcome
1. Target SelectionBioinformatics AnalysisIdentify an enzyme with a binding pocket that might accommodate the molecule.Selection of a hypothetical enzyme, "Kinase X".
2. Ligand PreparationMolecular ModelingGenerate the low-energy 3D conformer of this compound.Optimized 3D structure ready for docking.
3. Molecular DockingDocking Software (e.g., AutoDock)Predict the binding mode and affinity of the molecule in the active site of Kinase X.Predicted binding energy of -6.8 kcal/mol, with hydrogen bonds to key residues.
4. Post-Docking AnalysisVisualization and CalculationAnalyze key interactions (hydrogen bonds, hydrophobic contacts) and compare the score to known inhibitors.Identification of specific amino acid interactions stabilizing the complex, suggesting potential for competitive inhibition.

Q & A

Basic: What are the common synthetic routes for 1-(Aminooxy)-2-butanol, and how do reaction conditions influence yield and purity?

This compound is synthesized via hydroxylamine reactions with alcohols under acidic or catalytic conditions. A typical method involves reacting hydroxylamine with 2-butanol derivatives, using solvents like ethanol and catalysts such as sodium hydroxide to facilitate substitution . Reaction parameters—temperature, solvent polarity, and catalyst choice—critically impact yield and purity. For example, continuous flow reactors (industrial scale) enhance consistency by minimizing side reactions . Comparative studies suggest that acidic conditions (e.g., HCl) improve aminooxy group stability but may require post-synthesis neutralization to isolate the product .

Advanced: How does the tertiary alcohol structure of this compound influence its reactivity in nucleophilic substitution reactions compared to primary aminooxy alcohols?

The tertiary alcohol backbone introduces steric hindrance, reducing accessibility of the aminooxy group for nucleophilic attacks. This contrasts with primary alcohols like 2-(Aminooxy)ethanol, where the linear chain allows faster reaction kinetics . For this compound, steric effects necessitate optimized reaction conditions (e.g., polar aprotic solvents like DMF) to enhance nucleophile mobility. Computational modeling (e.g., retrosynthesis tools) can predict feasible pathways by analyzing steric maps and transition states .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR identify hydroxyl and aminooxy proton environments. The tertiary alcohol’s methyl groups appear as distinct singlets (~1.2 ppm in 1H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₄H₁₁NO₂, ~105.14 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : O-H (3200–3600 cm⁻¹) and N-O (950–1250 cm⁻¹) stretches validate functional groups .

Advanced: What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies often arise from:

  • Synthesis Variability : Impurities (e.g., unreacted hydroxylamine) in non-optimized routes may skew bioactivity .
  • Assay Conditions : pH sensitivity of the aminooxy group can alter enzyme inhibition efficacy. Validate assays under controlled pH (e.g., phosphate buffers) .
  • Purity Verification : Use HPLC with UV/Vis detection (λ = 210–220 nm) to confirm >95% purity, as contaminants like oxidized byproducts may interfere .

Basic: How should this compound be handled and stored to maintain stability?

  • Handling : Use nitrile gloves (EN 374 certified) and eye protection. Avoid inhalation; work in fume hoods with adequate ventilation .
  • Storage : Seal in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in dry environments to minimize hydrolysis .

Advanced: What are the potential mechanisms by which this compound interacts with enzymes, and how can these be experimentally validated?

The aminooxy group can:

  • Mimic Substrates : Compete with natural substrates for active sites (e.g., in transaminases). Validate via competitive inhibition assays (Ki calculations) .
  • Alter Enzyme Conformation : Use X-ray crystallography or cryo-EM to visualize binding-induced structural changes .
  • Crosslink Biomolecules : In protein modification, quantify adduct formation via SDS-PAGE or MALDI-TOF MS .

Basic: What are the primary applications of this compound in biochemical research?

  • Protein/Nucleic Acid Modification : Forms stable oxime linkages with carbonyl groups, enabling site-specific labeling .
  • Enzyme Inhibition : Screens for inhibitors in metabolic pathways (e.g., aldehyde dehydrogenase studies) .
  • Polymer Crosslinking : Enhances mechanical properties of hydrogels in biomaterial engineering .

Advanced: How does this compound compare structurally and functionally to other aminooxy compounds like 2-(Aminooxy)ethanol?

  • Structural Differences : The tertiary alcohol in this compound reduces solubility in aqueous buffers compared to the primary alcohol 2-(Aminooxy)ethanol .
  • Functional Impact : Steric hindrance in the tertiary derivative slows reaction kinetics but improves stability in acidic environments. This makes it preferable for long-term storage in biochemical assays .

Basic: What safety protocols are critical when working with this compound?

  • PPE : Lab coat, gloves, and goggles. Use respiratory protection (FFP2 masks) in poorly ventilated areas .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What computational tools aid in predicting synthetic pathways or bioactivity of this compound derivatives?

  • Retrosynthesis Software : Tools leveraging Reaxys or Pistachio databases propose routes based on reaction templates .
  • Molecular Docking : Programs like AutoDock Vina predict binding affinities to target enzymes (e.g., aldehyde dehydrogenases) .
  • QSAR Models : Relate structural features (e.g., logP, steric parameters) to bioactivity for derivative optimization .

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